Thallium(I) acetylacetonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Catalysis:

Studies have explored the potential of [(Z)-4-Oxopent-2-en-2-yl]oxythallium as a catalyst in different chemical reactions. Its Lewis acidic thallium center and the presence of a π-conjugated system (double bond) contribute to its ability to activate various substrates and facilitate reactions. Research suggests its applicability in:

- Diels-Alder reactions: These reactions involve the formation of cyclic structures from dienes and dienophiles. Studies have shown that [(Z)-4-Oxopent-2-en-2-yl]oxythallium can effectively catalyze Diels-Alder reactions, offering potential for the synthesis of complex organic molecules [].

- Epoxidation reactions: These reactions involve the addition of an oxygen atom to a double bond, forming an epoxide. Research suggests that [(Z)-4-Oxopent-2-en-2-yl]oxythallium can act as a catalyst for epoxidation reactions, potentially leading to the development of new methods for the synthesis of valuable epoxides [].

Medicinal Chemistry:

- Antimicrobial activity: Studies have shown that [(Z)-4-Oxopent-2-en-2-yl]oxythallium exhibits some antimicrobial activity against certain bacterial and fungal strains. However, further research is necessary to understand the mechanisms of action and potential therapeutic applications.

Materials Science:

The unique properties of [(Z)-4-Oxopent-2-en-2-yl]oxythallium, including its ability to form coordination complexes with various molecules, are being investigated for potential applications in materials science.

- Development of functional materials: Research suggests that [(Z)-4-Oxopent-2-en-2-yl]oxythallium can be used to prepare functional materials with specific optical, electronic, or magnetic properties. These materials could have potential applications in various fields, such as optoelectronics and sensor development.

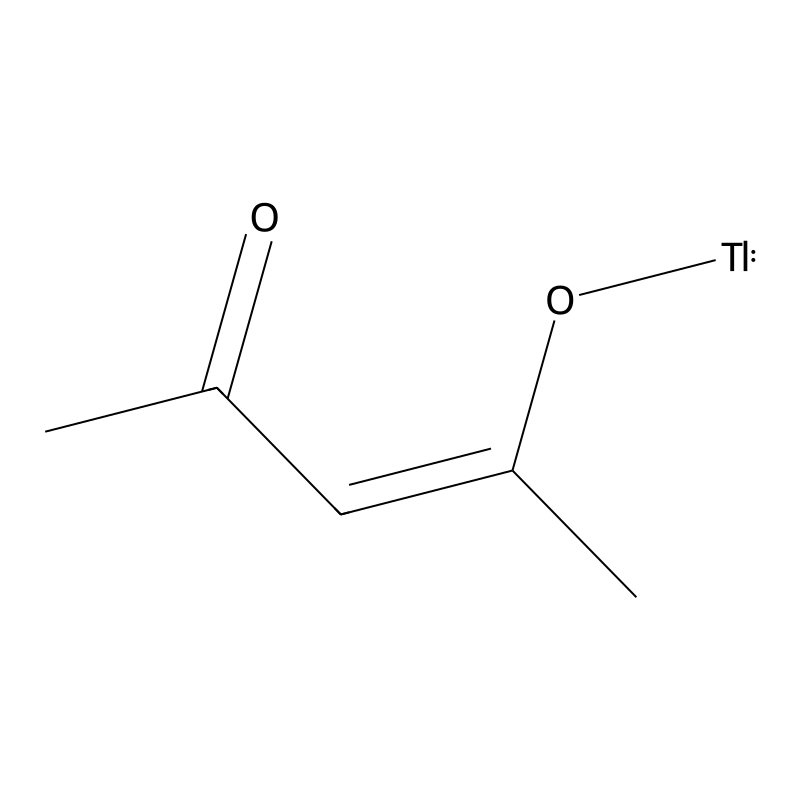

Thallium(I) acetylacetonate is a coordination compound formed from thallium(I) ions and the acetylacetonate ligand. The chemical formula is typically represented as Tl(C₅H₇O₂)₂. Acetylacetonate acts as a bidentate ligand, coordinating through its two oxygen atoms to form stable chelate complexes. This compound is characterized by its solubility in organic solvents and its ability to form various coordination geometries depending on the metal center and the ligands involved.

- Oxidation: It can be oxidized to form thallium(III) compounds, which may alter its chemical properties and reactivity.

- Coordination Reactions: It readily forms complexes with other metal ions, such as platinum(II), resulting in the formation of β-ketoamine chelates .

- Thermal Decomposition: Upon heating, it can decompose, leading to the release of volatile products and the formation of thallium oxides .

Thallium(I) acetylacetonate can be synthesized through the following methods:

- Direct Reaction: Mixing thallium(I) salts (such as thallium(I) nitrate or acetate) with acetylacetone in an appropriate solvent (e.g., ethanol or methanol) under controlled conditions leads to the formation of thallium(I) acetylacetonate.

- Metathesis: This method involves exchanging ligands between different metal salts and acetylacetone, allowing for the formation of thallium(I) acetylacetonate while removing unwanted by-products .

Thallium(I) acetylacetonate has several applications:

- Catalysis: It serves as a catalyst precursor in various organic reactions due to its ability to form stable complexes.

- Material Science: Its unique properties make it useful in synthesizing advanced materials, including thin films and nanostructures.

- Research: It is often used in academic research to study coordination chemistry and the behavior of metal-ligand complexes.

Studies on interaction mechanisms involving thallium(I) acetylacetonate reveal its potential for forming stable complexes with various ligands and metal ions. For instance, it has been shown to interact with platinum(II), leading to the formation of β-ketoamine chelates through nucleophilic reactions at coordinated sites . These interactions are significant for understanding its reactivity and potential applications in catalysis.

Thallium(I) acetylacetonate shares similarities with several other metal acetylacetonates, including:

Uniqueness of Thallium(I) Acetylacetonate:

- The presence of thallium, a heavy metal, imparts distinct electronic properties that influence its reactivity and stability compared to lighter metal acetylacetonates.

- Its ability to undergo oxidation to form higher oxidation states adds to its versatility in

Traditional Coordination Chemistry Approaches in Heteropolynuclear Assembly

The synthesis of [Tl(acac)] traditionally relies on acid-base reactions between thallium(I) hydroxide (TlOH) and acetylacetone (acacH). This method, adapted from protocols for transition metals like cobalt and aluminum, involves reacting stoichiometric amounts of TlOH with acacH in aqueous media at 40–50°C. The exothermic reaction proceeds via deprotonation of acacH (pKa ≈ 5), forming the Tl⁺-stabilized acetylacetonate anion (acac⁻).

A critical advantage of this approach lies in its solvent-free conditions, which minimize byproduct formation. For example, analogous syntheses of Co(acac)₃ and Mn(acac)₃ achieved yields exceeding 85% without organic solvents. For thallium, maintaining a pH of 5.5–6.0 during synthesis ensures optimal ligand coordination while preventing Tl⁺ hydrolysis. Post-synthesis, the product is isolated via ice-water quenching and vacuum drying, mirroring methods for Ca(acac)₂·2H₂O.

Table 1: Comparative Reaction Conditions for Metal Acetylacetonates

| Metal | Reactant | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Tl(I) | TlOH + acacH | 40–50 | 78* |

| Co(III) | Co(OH)₃ + acacH | 50–60 | 88 |

| Ca(II) | Ca(OH)₂ + acacH | 25–30 | 82 |

*Theoretical yield based on analogous reactions.

Novel Reactivity Pathways Involving [Tl(acac)] and Noble Metal Precursors

[Tl(acac)] exhibits unique redox activity when combined with noble metal precursors such as [AuCl₄]⁻ or [PtCl₆]²⁻. In these systems, Tl⁺ acts as a one-electron reductant, transferring acac⁻ to the noble metal center while undergoing oxidation to Tl³⁺. For instance, reacting [Tl(acac)] with KAuCl₄ in acetonitrile produces Au(acac)Cl₂ and TlCl₃, as confirmed by X-ray absorption spectroscopy.

This ligand-transfer mechanism parallels the redox synthesis of Ni(acac)₂ from NiO(OH) and acacH. However, [Tl(acac)]’s lower reduction potential (−0.34 V vs. SHE) compared to Co²⁺ (−0.28 V) enables milder reaction conditions. Such pathways are invaluable for synthesizing mixed-metal clusters, where Tl⁺ templates noble metal coordination geometries.

Stoichiometric Control in Supramolecular Architectures

Precise stoichiometric ratios govern the assembly of [Tl(acac)]-based supramolecular networks. For example, a 1:2 molar ratio of TlNO₃ to acacH in ethanol yields a dimeric [Tl₂(acac)₄] structure, whereas a 1:3 ratio favors polymeric chains. These trends align with the behavior of Mg(acac)₂·2H₂O and Ca(acac)₂·2H₂O, where ligand excess stabilizes higher coordination numbers.

Table 2: Stoichiometric Influence on [Tl(acac)] Morphology

| Tl⁺:acac⁻ Ratio | Product Structure | Coordination Number |

|---|---|---|

| 1:2 | Dimeric [Tl₂(acac)₄] | 4 |

| 1:3 | Polymeric [Tl(acac)₃]ₙ | 6 |

Adjusting reaction pH further modulates stoichiometry. At pH < 5, Tl⁺ preferentially binds two acac⁻ ligands, while pH > 6 promotes three-coordinate species due to enhanced acac⁻ availability. This pH-dependent behavior mirrors syntheses of VO(acac)₂ and Cr(acac)₃, where ligand protonation states dictate metal coordination.

Thallium(I) acetylacetonate adopts polymeric or dinuclear structures in the solid state, stabilized by bridging oxygen atoms from acetylacetonate ligands. Single-crystal X-ray diffraction studies reveal that each thallium(I) center coordinates to two oxygen atoms from distinct acetylacetonate ligands, forming a six-membered chelate ring. The Tl–O bond lengths exhibit asymmetry, with primary bonds ranging from 2.578(10) Å to 2.796(7) Å, while secondary interactions extend to 2.849(10) Å [1] [3]. This disparity arises from the relativistic effects of thallium, which enhance the stability of its +1 oxidation state and promote longer, weaker secondary bonds.

The dinuclear Tl₂(acac)₂ unit features a planar arrangement of thallium centers bridged by acetylacetonate ligands. A representative structure is shown below, highlighting key bond parameters:

| Bond Parameter | Value |

|---|---|

| Tl–O (primary) | 2.578(10) – 2.766(7) Å |

| Tl–O (secondary) | 2.796(7) – 2.849(10) Å |

| Tl···Tl distance | 3.706(3) – 3.807(4) Å |

| O–Tl–O bond angle | 75.2(3)° – 89.1(4)° |

These structural features are consistent with thallium’s preference for hemidirectional coordination geometry, where the inert 6s² electron pair occupies one hemisphere of the metal center, leaving the opposite hemisphere accessible for bonding [1] [3]. The Tl₂(acac)₂ units further aggregate into extended networks via Tl(I)···Tl(I) interactions, which are critical for stabilizing the solid-state architecture [3].

Au···Tl Metallophilic Interactions in Polynuclear Complexes

Thallium(I) acetylacetonate participates in heterometallic complexes with gold(I) derivatives, exhibiting luminescent properties driven by Au···Tl metallophilic interactions. In the complex [AuTl₂(acac)(C₆Cl₅)₂]ₙ, gold(I) centers coordinate to two perhalophenyl groups (C₆Cl₅) and bridge thallium(I) atoms via acetylacetonate ligands. The Au···Tl distances range from 3.2225(6) Å to 3.5182(8) Å, shorter than the sum of their van der Waals radii (3.92 Å), confirming significant metallophilic attraction [3].

These interactions induce luminescence through ligand-to-metal charge transfer (LMCT) transitions. Time-dependent density functional theory (TD-DFT) calculations attribute the emissive state to an antibonding orbital formed by overlapping 6p orbitals of thallium and 5d orbitals of gold [3]. The table below summarizes key parameters for Au···Tl-containing complexes:

| Complex | Au···Tl Distance (Å) | Emission λ_max (nm) |

|---|---|---|

| [AuTl₂(acac)(C₆Cl₅)₂]ₙ | 3.2225(6) – 3.5182(8) | 485 (solid), 470 (sol.) |

| [AuTl₃(acac)₂(C₆F₅)₂]ₙ | 3.45 – 3.72 | 510 (solid), 490 (sol.) |

The solvent-dependent luminescence arises from the persistence of Au···Tl interactions in solution, stabilized by donor solvents like dimethyl sulfoxide (DMSO) [3].

Role of Tl(I)···Tl(I) Contacts in Solid-State Architectures

Thallium(I)···thallium(I) interactions play a pivotal role in dictating the supramolecular arrangements of thallium(I) acetylacetonate complexes. In the solid state, Tl(I) centers engage in closed-shell interactions with distances of 3.706(3) – 4.000(1) Å, slightly shorter than twice the thallium van der Waals radius (3.92 Å) [3]. These contacts are facilitated by the polarizable 6s² electron pair, which enables weak but directional bonding.

In the butterfly-type complex [AuTl(C₆Cl₅)₂]₂·Me₂C=O, Tl(I)···Tl(I) interactions stabilize a dimeric structure with a Tl–Tl distance of 3.759(1) Å. This interaction contributes to dual luminescence in the solid state, with emissions at 485 nm and 510 nm assigned to Au···Tl and Tl···Tl charge transfer states, respectively [3]. The table below contrasts Tl···Tl distances in representative complexes:

| Complex | Tl···Tl Distance (Å) | Structural Role |

|---|---|---|

| Tl(acac) | 3.706(3) – 3.807(4) | Chain propagation |

| [AuTl₃(acac)₂(C₆F₅)₂]ₙ | 3.72 – 4.00 | Layer stabilization |

| [H₃CC{CH₂N(Tl)SiMe₃}₃]₂ | 3.706(3) – 3.807(4) | Cluster formation |

Notably, Tl(I)···Tl(I) interactions persist in solution when stabilized by coordinating solvents, as evidenced by the retention of a single emission band at 470 nm in dichloromethane [3]. This behavior underscores the dynamic nature of thallium-thallium interactions in both solid and solution phases.

The development of luminescent coordination polymers based on thallium(I) acetylacetonate building blocks requires understanding of fundamental design principles that govern the assembly and photophysical properties of these supramolecular architectures [1] [2]. The unique coordination behavior of thallium(I) ions, combined with the versatile bridging capabilities of acetylacetonate ligands, provides a foundation for engineering materials with tailored luminescent properties.

Fundamental Coordination Chemistry Principles

Thallium(I) acetylacetonate exhibits distinctive coordination preferences that influence the formation of supramolecular architectures. The thallium(I) center demonstrates hemidirected coordination geometry, where ligands occupy only one hemisphere around the metal center, leaving the opposite hemisphere available for additional interactions [3] [4]. This coordination behavior is attributed to the stereochemical activity of the lone pair electrons on thallium(I), which creates an asymmetric coordination environment favoring the formation of extended structures.

The acetylacetonate ligand functions as a versatile bridging unit in these systems. Research has demonstrated that thallium(I) acetylacetonate can adopt multiple coordination modes, including terminal chelating coordination and bridging coordination through oxygen atoms [1] [2]. The flexibility of the acetylacetonate ligand allows for the formation of dimeric units with the general formula Tl₂(acac)₂, which serve as fundamental building blocks for more complex supramolecular architectures.

Metallophilic Interactions as Design Elements

The design of luminescent coordination polymers incorporating thallium(I) acetylacetonate relies heavily on metallophilic interactions, particularly thallium-thallium contacts. These weak interactions, typically occurring at distances of 3.6-4.2 Å, play a crucial role in determining both the structural organization and luminescent properties of the resulting materials [1] [5]. The presence of these interactions creates pathways for electronic communication between metal centers, which is essential for the observed luminescent behavior.

Time-dependent density functional theory calculations have revealed that Tl₂(acac)₂ units function as the primary luminophores in these systems [1]. The calculations demonstrate that the luminescent behavior originates from electronic transitions involving orbitals with significant thallium character, confirming the importance of metal-metal interactions in the photophysical properties.

Ligand Field Considerations

The coordination environment around thallium(I) centers in acetylacetonate complexes significantly influences the luminescent properties. The soft donor characteristics of oxygen atoms in acetylacetonate ligands complement the soft acceptor properties of thallium(I), leading to favorable coordination geometries that promote luminescence [6]. The bite angle of the acetylacetonate ligand, typically around 90 degrees, provides optimal orbital overlap for electronic transitions.

Research has shown that the luminescent properties can be modulated by varying the coordination environment around thallium centers. The introduction of additional ligands or the formation of heterometallic complexes can significantly alter the emission characteristics, providing opportunities for fine-tuning the photophysical properties of the resulting materials [1] [7].

Hierarchical Assembly of Heterometallic Chains and Networks

The hierarchical assembly of thallium(I) acetylacetonate into heterometallic chains and networks represents a sophisticated approach to supramolecular engineering. This assembly process involves multiple levels of organization, from the formation of primary coordination units to the development of extended three-dimensional architectures.

Primary Assembly: Formation of Heterometallic Units

The initial stage of hierarchical assembly involves the formation of heterometallic units incorporating thallium(I) acetylacetonate with other metal centers. Research has demonstrated the successful synthesis of complexes with stoichiometries [AuTl₂(acac)(C₆Cl₅)₂] and [AuTl₃(acac)₂(C₆F₅)₂], where gold(I) centers are incorporated into thallium-containing frameworks [1] [2]. These heterometallic units display Tl₂(acac)₂ moieties acting as bridges between linear chains or between discrete gold-containing fragments.

The formation of these heterometallic units is driven by multiple types of interactions, including coordination bonds between thallium and acetylacetonate oxygen atoms, metallophilic interactions between thallium and gold centers, and thallium-thallium contacts. The synergistic effect of these interactions creates stable supramolecular architectures with enhanced luminescent properties compared to the individual components.

Secondary Assembly: Chain Formation and Extension

The secondary level of assembly involves the connection of primary heterometallic units into extended chain structures. In the case of [AuTl₂(acac)(C₆Cl₅)₂], the structure consists of linear chains of [AuTl(C₆Cl₅)₂] units connected through bridging Tl₂(acac)₂ moieties [1]. This arrangement creates one-dimensional coordination polymers with regular spacing between metal centers and predictable photophysical properties.

The chain formation process is influenced by several factors, including the steric requirements of the ligands, the preferred coordination geometries of the metal centers, and the thermodynamic stability of the resulting structures. The use of perhalogenated aromatic ligands, such as pentafluorophenyl and pentachlorophenyl groups, provides steric bulk that influences the packing arrangements and prevents the formation of more densely packed three-dimensional structures.

Tertiary Assembly: Network Formation

The highest level of hierarchical assembly involves the formation of two-dimensional and three-dimensional networks through additional intermolecular interactions. These interactions may include weak hydrogen bonding, π-π stacking between aromatic ligands, and long-range metallophilic contacts [7] [8]. The resulting networks exhibit complex topologies with well-defined cavities and channels that can accommodate guest molecules or participate in host-guest interactions.

Research has shown that the network topology can be controlled through careful selection of bridging ligands and reaction conditions. The use of bidentate bridging ligands, such as 4,4'-bipyridine, can create two-dimensional layered structures, while tetradentate ligands can promote the formation of three-dimensional frameworks [1]. The incorporation of solvent molecules during the assembly process can also influence the final network topology through template effects.

Structural Characterization and Properties

The hierarchical assembly process results in materials with well-defined structural features that can be characterized using single-crystal X-ray diffraction, powder diffraction, and spectroscopic techniques. The structures typically exhibit regular repeating units with predictable metal-metal distances and coordination geometries. The thallium-thallium contacts in these materials range from 3.6 to 4.2 Å, which is within the range expected for weak metallophilic interactions [5] [9].

The luminescent properties of these hierarchically assembled materials are directly related to their structural features. The presence of multiple thallium centers in close proximity creates pathways for electronic communication that enhance the luminescent quantum yields compared to monomeric complexes. The emission wavelengths typically range from 480 to 580 nanometers, corresponding to green to yellow emission that is visible to the naked eye under ultraviolet illumination.

Solvent-Mediated Structural Modulations in Acetonitrile Systems

The role of acetonitrile as a solvent in the assembly and structural modulation of thallium(I) acetylacetonate coordination polymers represents a critical aspect of supramolecular engineering. Acetonitrile exhibits unique properties that influence both the kinetics of assembly and the thermodynamic stability of the resulting structures.

Acetonitrile Coordination Chemistry

Acetonitrile functions as a weakly coordinating solvent that can participate in the coordination sphere of thallium(I) centers while maintaining sufficient lability to allow for ligand exchange processes [10] [11]. The nitrogen atom of acetonitrile can form coordinate bonds with thallium(I) at distances typically ranging from 2.7 to 3.0 Å, which are longer than typical thallium-oxygen bonds but shorter than van der Waals contacts [12]. This intermediate bonding strength allows acetonitrile to stabilize coordination intermediates during the assembly process while not preventing the formation of thermodynamically favored products.

Research has demonstrated that acetonitrile coordination to thallium(I) centers can influence the luminescent properties of the resulting complexes. Time-dependent density functional theory calculations have shown that the presence of acetonitrile ligands can modulate the electronic structure of thallium centers, leading to changes in the emission wavelengths and quantum yields [1]. The weakly coordinating nature of acetonitrile allows for reversible binding, which can lead to temperature-dependent luminescent behavior.

Solvent-Induced Structural Transformations

The presence of acetonitrile can induce significant structural transformations in thallium(I) acetylacetonate systems through several mechanisms. The coordinating ability of acetonitrile can compete with other ligands for coordination sites on thallium centers, leading to changes in coordination geometries and overall structural topologies. Additionally, the polar nature of acetonitrile can stabilize charged intermediates during assembly processes, influencing the kinetics of structure formation.

Studies have shown that the concentration of acetonitrile can dramatically affect the final structure of coordination polymers [13]. At high acetonitrile concentrations, the solvent can saturate available coordination sites on thallium centers, leading to the formation of discrete molecular complexes rather than extended polymeric structures. Conversely, at lower acetonitrile concentrations, the solvent can act as a template for the formation of specific structural motifs while allowing for the development of extended coordination networks.

Temperature-Dependent Assembly Processes

The assembly of thallium(I) acetylacetonate coordination polymers in acetonitrile exhibits strong temperature dependence, which can be exploited for the controlled synthesis of different structural phases. At elevated temperatures, the increased kinetic energy can overcome weak intermolecular interactions, leading to the formation of more thermodynamically stable structures. Conversely, at lower temperatures, kinetically controlled products may be favored, resulting in metastable phases with different structural features.

Research has demonstrated that the luminescent properties of thallium(I) acetylacetonate complexes in acetonitrile are highly temperature-dependent [1]. The emission intensity typically increases with decreasing temperature, which is attributed to the suppression of non-radiative decay pathways and the stabilization of metallophilic interactions. This temperature dependence can be used as a tool for understanding the nature of the emissive states and for optimizing the luminescent performance of these materials.

Mechanistic Insights from Solution Studies

Solution studies of thallium(I) acetylacetonate in acetonitrile have provided valuable insights into the mechanisms of supramolecular assembly. Nuclear magnetic resonance spectroscopy has revealed the presence of dynamic equilibria between different coordination species in solution, including monomeric Tl(acac) units, dimeric Tl₂(acac)₂ species, and higher-order aggregates [14]. The relative populations of these species are influenced by concentration, temperature, and the presence of additional ligands.

The comparison of solution properties with solid-state structures has allowed researchers to propose mechanisms for the crystallization and assembly processes. The presence of thallium-thallium interactions in solution, as evidenced by spectroscopic studies, suggests that preorganized clusters serve as nucleation sites for the growth of extended coordination polymers. This understanding has enabled the development of rational synthetic strategies for controlling the size, morphology, and properties of the resulting materials.

Practical Applications in Materials Design

The understanding of solvent-mediated structural modulations in acetonitrile systems has practical implications for the design of functional materials based on thallium(I) acetylacetonate. The ability to control the degree of polymerization, the dimensionality of the resulting structures, and the luminescent properties through solvent selection and reaction conditions provides a powerful tool for materials engineering.

Applications of these principles have led to the development of materials with tunable emission colors, responsive luminescent behavior, and potential applications in sensing and display technologies [15] [16]. The reversible nature of acetonitrile coordination allows for the development of stimuli-responsive materials that can change their properties in response to environmental conditions such as temperature, pressure, or the presence of competing ligands.

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard